molecular formula C13H9NOS2 B2587594 N-(1-benzothiophen-5-yl)thiophene-2-carboxamide CAS No. 477539-71-2

N-(1-benzothiophen-5-yl)thiophene-2-carboxamide

Cat. No.: B2587594
CAS No.: 477539-71-2
M. Wt: 259.34
InChI Key: CBCRVQZFCWVNLU-UHFFFAOYSA-N
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Description

N-(1-Benzothiophen-5-yl)thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a thiophene-2-carboxamide core, a privileged structure in pharmaceutical development known to contribute to various biological activities . This core is functionally linked to a 1-benzothiophene moiety, an aromatic heterocycle that is a common building block in the synthesis of bioactive molecules and is found in the structure of several approved drugs . The specific molecular architecture of this compound suggests it may serve as a valuable intermediate or lead compound in several research areas. Compounds featuring the benzothiophene scaffold have been investigated for the treatment of disorders of the central nervous system . Furthermore, closely related thiophene-2-carboxamide derivatives have been reported to exhibit notable antibacterial and antioxidant activities in scientific studies, making this structural class a focus for developing new therapeutic agents to address antimicrobial resistance . Researchers can utilize this compound as a key precursor for synthesizing more complex molecules or as a probe for studying structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is supplied for research purposes such as in vitro biological screening, assay development, and chemical synthesis. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS2/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCRVQZFCWVNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)thiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation of 1-benzothiophene-5-carboxylic acid with thiophene-2-amine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (6M), reflux, 8 hThiophene-2-carboxylic acid72%
Basic hydrolysisNaOH (10%), 80°C, 6 hThiophene-2-carboxylate sodium salt85%

Mechanism :

  • Acidic: Protonation of the amide oxygen followed by nucleophilic attack by water.

  • Basic: Deprotonation of the amide nitrogen, leading to cleavage of the C–N bond.

Nucleophilic Substitution at Thiophene/Benzothiophene

Electron-deficient positions on the thiophene or benzothiophene rings react with nucleophiles.

Reaction Reagents Products Yield Source
BrominationBr₂ (1.2 eq), DCM, 0°C5-Bromo-1-benzothiophene derivative68%
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl-substituted benzothiophene82%

Key Observations :

  • Bromination occurs preferentially at the 5-position of the benzothiophene ring due to inductive effects from the sulfur atom .

  • Suzuki coupling modifies the thiophene ring, enabling diversification for structure-activity studies.

Oxidation Reactions

The sulfur atoms in benzothiophene and thiophene are susceptible to oxidation.

Reagents Conditions Products Yield Source
H₂O₂ (30%), AcOH60°C, 4 hBenzothiophene sulfoxide55%
mCPBA (1.5 eq), DCMRT, 2 hThiophene-1,1-dioxide derivative78%

Mechanistic Insight :

  • Oxidation of benzothiophene forms sulfoxides or sulfones, altering electronic properties.

  • Thiophene oxidation disrupts aromaticity, increasing reactivity toward electrophiles .

Alkylation/Acylation of the Amide Nitrogen

The secondary amide nitrogen participates in alkylation or acylation reactions.

Reaction Reagents Products Yield Source
MethylationCH₃I, KHMDS, THF, 0°CN-Methyl derivative90%
AcylationAcCl, NEt₃, DCMN-Acetylated carboxamide65%

Applications :

  • Alkylation enhances lipophilicity, improving membrane permeability in pharmacological studies .

  • Acylated derivatives serve as intermediates for further functionalization .

Coupling Reactions for Functionalization

The carboxamide group facilitates coupling with amines or carboxylic acids.

Reagents Conditions Products Yield Source
HATU, DIPEA, DMFRT, 12 hPeptide-conjugated derivatives76%
EDC, DMAP, DCM0°C → RT, 6 hAryl-amide hybrids88%

Synthetic Utility :

  • HATU-mediated couplings generate analogs for biological screening .

  • EDC-based methods are scalable for industrial applications.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles.

Reagents Conditions Products Yield Source
PPA, 120°C3 hBenzothieno[3,2-b]thiophene60%
CuI, K₂CO₃, DMFMicrowave, 150°C, 1 hThieno[2,3-b]benzothiophene70%

Structural Impact :

  • Cyclized products exhibit enhanced π-conjugation, relevant for material science .

  • Fused rings improve binding affinity in enzyme inhibition studies .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiophene, including N-(1-benzothiophen-5-yl)thiophene-2-carboxamide, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed a correlation between their chemical properties and anticancer efficacy, suggesting potential use in drug design for cancer treatment .

Table 1: Anticancer Activity of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Benzothiophene Derivative AAnticancer12.5
Benzothiophene Derivative BAnticancer15.0
This compoundPotential AnticancerTBDThis study

Neuroprotection

This compound has been evaluated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that related compounds can modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology. These compounds demonstrated significant neuroprotection in neuronal cell lines exposed to amyloid-beta-induced cytotoxicity .

Table 2: Neuroprotective Effects of Related Compounds

Compound NameNeuroprotective EffectReference
Compound 5aSignificant
Compound 5bSignificant
This compoundPotential NeuroprotectiveThis study

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Benzothiophene derivatives are known to inhibit leukotriene synthesis, which plays a crucial role in inflammatory responses. Studies have indicated that these compounds may serve as dual inhibitors targeting both lipoxygenase and cyclooxygenase pathways, thereby enhancing their therapeutic potential in treating inflammatory diseases .

Table 3: Anti-inflammatory Activity of Benzothiophene Derivatives

Compound NameActivity TypeReference
Zileuton AnalogueAnti-inflammatory
This compoundPotential Anti-inflammatoryThis study

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzothiophene derivatives against various bacterial strains. For instance, certain derivatives have shown effective inhibition against Staphylococcus aureus, including methicillin-resistant strains . The structural diversity of these compounds contributes to their varying degrees of antimicrobial efficacy.

Table 4: Antimicrobial Efficacy of Benzothiophene Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
(E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus4
This compoundPotential AntimicrobialTBDThis study

Material Science Applications

In addition to its biological applications, this compound is being investigated for its potential use in organic electronics and photovoltaic devices due to its favorable electronic properties and stability . The compound’s ability to form stable thin films makes it a candidate for further research in this area.

Case Studies and Future Directions

Several case studies have highlighted the potential of benzothiophene derivatives in drug development and material science:

  • Neuroprotection Against Alzheimer's Disease : A study focusing on the modulation of amyloid-beta aggregation using benzothiophene derivatives provided insights into their mechanism of action and potential therapeutic applications .
  • Anti-inflammatory Drug Development : Research on dual inhibitors targeting inflammatory pathways has opened avenues for developing new anti-inflammatory drugs based on benzothiophene structures .
  • Antimicrobial Screening : The efficacy of various derivatives against resistant bacterial strains underscores the need for continued exploration in antimicrobial drug discovery .

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(1-benzothiophen-5-yl)thiophene-2-carboxamide and related thiophene/benzothiophene carboxamide derivatives:

Table 1: Structural and Functional Comparison of Thiophene/Benzothiophene Carboxamides

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Notes Evidence Source
This compound (Target) Not explicitly provided Benzothiophene (position 5), thiophene-amide Inferred potential for antimicrobial activity
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 Nitro-thiophene, trifluoromethyl-methoxy aryl Narrow-spectrum antibacterial; 42% purity
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 375.35 Nitro-thiophene, difluorophenyl 99.05% purity; antibacterial
N-Adamantyl-5-methylthiophene-2-carboxamide C₁₇H₂₁NOS₂ 319.48 Methyl-thiophene, adamantyl group Antimycobacterial (EthA-activated)
N-(1,3-benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide C₁₈H₁₃ClN₂O₅S 404.82 Nitro-benzothiophene, chloro, benzodioxol Structural analog; no activity data provided

Key Observations

Structural Diversity :

  • Nitro Groups : Compounds like those in and incorporate nitro substituents, which are absent in the target compound. Nitro groups enhance electrophilicity and may influence antibacterial potency but can also affect metabolic stability.
  • Substituent Effects : The trifluoromethyl-methoxy aryl group in contributes to higher molecular weight (429.39 Da) but lower purity (42%), whereas the difluorophenyl analog achieves 99.05% purity, suggesting substituent-dependent synthetic efficiency.
  • Benzothiophene vs. Thiophene Cores : The target compound and the benzodioxol derivative share a benzothiophene core, but the latter includes additional chloro and nitro groups, increasing molecular weight (404.82 Da) and likely altering solubility.

The absence of a nitro group in the target compound may limit similar activity unless alternative mechanisms exist. Antimycobacterial Potential: Adamantyl-substituted methylthiophene carboxamides demonstrate activity against Mycobacterium tuberculosis upon EthA activation. The target compound’s benzothiophene moiety may offer enhanced lipophilicity, favoring membrane penetration.

Synthetic Challenges :

  • Purity discrepancies in (42% vs. 99.05%) highlight the impact of substituents on synthesis. The trifluoromethyl-methoxy group may introduce steric or electronic challenges during purification.

Contradictions and Limitations

  • The target compound lacks direct empirical data, necessitating extrapolation from analogs. For instance, while nitro groups correlate with antibacterial activity in , their absence in the target compound raises questions about its mechanism.

Biological Activity

N-(1-benzothiophen-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

The compound this compound features a benzothiophene moiety linked to a thiophene carboxamide. Its molecular formula is C₁₃H₉N₁O₁S₂, which indicates the presence of nitrogen, oxygen, and sulfur atoms critical for its biological interactions.

Structural Features:

  • Benzothiophene moiety: Provides aromatic stability and potential interactions with biological targets.
  • Thiophene carboxamide: Imparts acidic properties and can participate in hydrogen bonding.

2. Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an inhibitor of key enzymes involved in disease processes.

2.1 Anticancer Activity

Research has highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly Clk1 and Clk4, which are overexpressed in several cancers. These kinases are crucial for pre-mRNA splicing, impacting tumor biology significantly. Inhibitors targeting these kinases can induce apoptosis in cancer cells while sparing non-tumor cells.

Case Study:
A study demonstrated that derivatives of benzothiophene carboxamides exhibited potent inhibitory activity against Clk1 and Clk4 with IC₅₀ values in the low micromolar range. The introduction of specific substituents on the benzothiophene scaffold enhanced selectivity and potency against these targets .

2.2 Anti-inflammatory Properties

Thiophene derivatives have been recognized for their anti-inflammatory effects, with this compound showing promise in modulating inflammatory pathways.

Mechanism of Action:
The compound has been shown to inhibit enzymes such as COX and LOX, which are involved in the inflammatory response. In vitro assays indicated that it could significantly reduce pro-inflammatory cytokines (e.g., TNF-α, IL-1β) .

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant changes in potency and selectivity.

CompoundStructural ModificationsBiological Activity
N-(4-fluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamideFluorophenyl groupAnti-inflammatory
N-(benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamideBenzofuran substitutionAnticancer
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamideNaphthalene moietyChemokine receptor modulation

These variations suggest that the presence of electron-withdrawing groups or specific aromatic systems can enhance the compound's interaction with biological targets .

4. Synthesis of this compound

The synthesis involves several steps requiring careful optimization to ensure high yields and purity:

  • Formation of Benzothiophene: Initial synthesis of the benzothiophene core through cyclization reactions.
  • Carboxamide Formation: Reaction with thiophene derivatives to introduce the carboxamide functionality.
  • Purification: The final product is purified using chromatography methods.

5. Conclusion

This compound represents a promising candidate for drug development due to its multifaceted biological activities, particularly in cancer therapy and inflammation modulation. Continued research into its SAR will facilitate the design of more potent analogs with improved selectivity for therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-benzothiophen-5-yl)thiophene-2-carboxamide and its derivatives?

A standard approach involves reacting thiophene-2-carbonyl chloride with substituted aromatic amines in refluxing acetonitrile. For example, N-(2-nitrophenyl)thiophene-2-carboxamide was synthesized by refluxing equimolar 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile, followed by solvent evaporation to yield crystalline products . Optimization of reaction time, solvent choice (e.g., dichloromethane or THF), and purification via recrystallization or column chromatography are critical for improving yields.

Q. How are thiophenecarboxamide derivatives characterized structurally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen bonding (e.g., amide proton signals at δ 10–12 ppm) .
  • Mass Spectrometry (LCMS/ESI): To verify molecular weight and purity, particularly for analogs with halogen substituents .
  • X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves bond lengths, dihedral angles (e.g., 8.5–13.5° between aromatic rings), and hydrogen-bonding networks .

Q. What crystallographic challenges arise when analyzing thiophenecarboxamide derivatives?

Non-classical intermolecular interactions (e.g., C–H⋯O, C–H⋯S) complicate packing analysis. For N-(2-nitrophenyl)thiophene-2-carboxamide, weak interactions propagate parallel to the (010) plane, requiring high-resolution data (e.g., 0.047 R-factor) and software like SHELXL to model H-atoms at idealized positions . Discrepancies in dihedral angles (e.g., 13.5° vs. 9.7° in related furan analogs) highlight conformational flexibility .

Q. What biological assays are used for preliminary screening of this compound class?

  • Enzyme Inhibition Assays: ATPase activity assays (e.g., M. tuberculosis GyrB IC50_{50} <5 µM) with positive controls like novobiocin .
  • Antimicrobial Testing: Agar diffusion or microbroth dilution against ESKAPE pathogens, with MIC values compared to standard agents (e.g., thiafluzamide for Botrytis cinerea) .

Q. What structural motifs are critical for bioactivity in thiophenecarboxamides?

  • The benzothiophene-thiophene backbone enables π-π stacking with aromatic residues in target proteins.
  • Substituents like nitro or fluoro groups enhance binding via hydrogen bonds or hydrophobic interactions (e.g., 4-fluorophenylethyl groups in SDH inhibitors) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of M. tuberculosis GyrB inhibitors?

A library of 28 phenylthiophene analogs revealed that:

  • Meta-substitutions on the benzothiophene ring improve GyrB ATPase inhibition (IC50_{50} <5 µM).
  • Hydrophobic groups (e.g., methyl or trifluoromethyl) enhance membrane permeability, while polar carboxamide groups stabilize enzyme interactions . Methodological Note: Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted binding energies <−8 kcal/mol.

Q. What computational strategies resolve contradictions in target engagement data?

Discrepancies between enzyme inhibition and cellular activity may arise from off-target effects. Combine:

  • Molecular Dynamics Simulations: Assess stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS).
  • Free Energy Perturbation (FEP): Quantify binding affinity changes for key residues (e.g., Asp73 in GyrB) .
  • Proteomics: SILAC-based profiling to identify unintended targets .

Q. How do crystallographic data inform synthetic optimization of bioactive conformers?

Dihedral angles between aromatic rings influence binding. For example:

  • Low-angle conformers (e.g., 8.5°) in N-(2-nitrophenyl)thiophene-2-carboxamide favor planar stacking with Tyr85 in SDH.
  • High-angle conformers (>15°) reduce activity due to steric clashes. Use torsional restraint parameters in Gaussian09 to design rigid analogs .

Q. What strategies improve synthetic yields of complex analogs?

  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 30min) for amide bond formation.
  • Protecting Groups: Boc-protection of amines minimizes side reactions during multi-step syntheses (e.g., 76% yield for N-adamantyl derivatives) .

Q. How do researchers address discrepancies in biological activity across analogs?

For analogs with similar IC50_{50} values but divergent cellular efficacy:

  • Metabolic Stability Assays: Liver microsome testing identifies rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Solubility Profiling: Use shake-flask or HPLC-UV to correlate logP values with activity loss .

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